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Compound of Interest

Compound Name: 1-(4-Aminophenyl)ethanol

Cat. No.: B084439

In-Depth Technical Guide: 1-(4-
Aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)ethanol, a substituted aromatic alcohol, holds significance as a versatile
building block in organic synthesis. Its bifunctional nature, possessing both a reactive hydroxyl
group and an amino group on a phenyl ring, makes it a valuable precursor for the synthesis of
a wide array of more complex molecules, including potential pharmaceutical intermediates.
This technical guide provides a comprehensive overview of the physical and chemical
properties of 1-(4-Aminophenyl)ethanol, detailed experimental protocols for its synthesis and
purification, and an analysis of its spectral characteristics.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of 1-(4-Aminophenyl)ethanol are
summarized in the tables below, providing a ready reference for laboratory and developmental
work.

General and Physical Properties
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Property Value Reference(s)
Molecular Formula CsH11NO

Molecular Weight 137.18 g/mol

Appearance Yellow to brown solid [1]

Melting Point 70-74 °C [1]

Boiling Point 289 °C [1]

Density 1.117 g/cm3 [1]

Flash Point 128 °C [1]

pKa 14.89 + 0.20 (Predicted) [1]

CAS Number 14572-89-5

Solubility Profile

While extensive quantitative solubility data is not readily available in the literature, qualitative
solubility information indicates its general behavior in common laboratory solvents.

Solvent Solubility
Water Slightly soluble
Ethanol Soluble
Methanol Soluble
Acetone Soluble
Dimethyl Sulfoxide (DMSO) Soluble

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 1-(4-
Aminophenyl)ethanol are crucial for its practical application in research and development.
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Synthesis: Reduction of 4-Aminoacetophenone

A common and effective method for the synthesis of 1-(4-Aminophenyl)ethanol is the

reduction of the ketone functionality of 4-aminoacetophenone using a mild reducing agent such

as sodium borohydride.

Reaction Scheme:

Figure 1. Synthesis of 1-(4-Aminophenyl)ethanol.

Detailed Protocol:

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-
aminoacetophenone in ethanol.

Cooling: Cool the solution in an ice bath to 0-5 °C.

Addition of Reducing Agent: Slowly add sodium borohydride (NaBHa4) portion-wise to the
cooled solution while maintaining the temperature below 10 °C.

Reaction: After the addition is complete, allow the reaction mixture to stir at room
temperature for a specified time, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

Quenching: Carefully quench the reaction by the slow addition of water to decompose the
excess sodium borohydride.

Solvent Removal: Remove the ethanol from the reaction mixture under reduced pressure
using a rotary evaporator.

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl
acetate.

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Recrystallization
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Recrystallization is an effective technique for purifying the crude 1-(4-Aminophenyl)ethanol.
An ethanol/water solvent system is commonly employed.

Workflow for Recrystallization:

Click to download full resolution via product page

Figure 2. Recrystallization Workflow.

Detailed Protocol:
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Dissolution: Dissolve the crude 1-(4-Aminophenyl)ethanol in a minimum amount of hot
ethanol in an Erlenmeyer flask.

Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until a faint
cloudiness persists, indicating the saturation point.

Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a
clear solution.

Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently,
place the flask in an ice bath to maximize crystal formation.

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove
any remaining impurities.

Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Analytical Method: High-Performance Liquid
Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity assessment of 1-(4-

Aminophenyl)ethanol.

General HPLC Parameters:
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Parameter Condition

Column C18, 4.6 x 250 mm, 5 um

A mixture of an aqueous buffer (e.g., phosphate
Mobile Phase buffer) and an organic modifier (e.g., acetonitrile

or methanol)

UV at a wavelength corresponding to the

Detection )

absorbance maximum of the compound
Flow Rate Typically 1.0 mL/min
Injection Volume 10-20 uL

Workflow for HPLC Analysis:

Prepare standard and sample
solutions in mobile phase

Equilibrate HPLC system
with mobile phase

Inject standard solution
to determine retention time

anect sample solution)

Monitor chromatogram at
the specified wavelength

Identify and quantify the peak
corresponding to the compound

Calculate purity based on
peak area
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Figure 3. HPLC Analysis Workflow.

Spectral Data and Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of 1-(4-
Aminophenyl)ethanol.

'H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their
neighboring environments in the molecule.

Expected *H NMR Spectral Data (in CDCls):

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~1.4 Doublet 3H -CHs
~3.6 Broad Singlet 2H -NH:z
~4.8 Quartet 1H -CH(OH)-
Aromatic H (ortho to -
~6.6 Doublet 2H
NH2)
Aromatic H (ortho to -
~7.2 Doublet 2H
CH(OH)CHs)
Variable Singlet 1H -OH

3C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the
molecule.

Expected 3C NMR Spectral Data (in CDCI5):
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Chemical Shift (6, ppm) Assighment

~25 -CHs

~70 -CH(OH)-

~115 Aromatic C (ortho to -NH2)

~127 Aromatic C (ortho to -CH(OH)CH?5)
~137 Aromatic C (ipso to -CH(OH)CHs)
~145 Aromatic C (ipso to -NH2)

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm—?) Vibration Functional Group
3400-3200 (broad) O-H stretch Alcohol

3500-3300 (two sharp bands) N-H stretch Primary Amine
3000-2850 C-H stretch Aliphatic

~1620 N-H bend Primary Amine
~1600, ~1500 C=C stretch Aromatic Ring
1300-1000 C-O stretch Alcohol

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular ion peak (M*) would be expected at m/z = 137. Common

fragmentation patterns would involve the loss of a methyl group ([M-15]*) and the loss of the

ethyl alcohol side chain.
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Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the in-depth biological
activity of 1-(4-Aminophenyl)ethanol and its effects on specific cellular signaling pathways.
While the broader class of aminophenols has been investigated for various biological activities,
dedicated studies on this particular molecule are limited. Researchers in drug development
may consider this compound as a lead structure for modification and subsequent screening for
various therapeutic targets. The general effects of ethanol on major signaling pathways such as
MAPK and PI3K/Akt are well-documented; however, it is crucial to note that these effects are
not directly translatable to substituted ethanol compounds like 1-(4-Aminophenyl)ethanol,
which will have distinct pharmacological profiles.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical
properties of 1-(4-Aminophenyl)ethanol, along with practical experimental protocols for its
synthesis, purification, and analysis. The provided spectral data serves as a reference for its
characterization. While the biological activity of this specific molecule remains an area for
further exploration, its structural features suggest potential for its use as a scaffold in the design
and synthesis of novel bioactive compounds. This guide is intended to support researchers and
scientists in their endeavors to utilize 1-(4-Aminophenyl)ethanol in their research and
development projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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